2-[1-(4-chlorobenzyl)-6-fluoro-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide
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Overview
Description
2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is a complex organic compound that features an indole core, a benzodioxin moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, such as 2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core and exhibit diverse biological activities.
Benzodioxin Derivatives: Compounds containing the benzodioxin moiety are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
2-{1-[(4-CHLOROPHENYL)METHYL]-6-FLUORO-1H-INDOL-3-YL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.
Properties
Molecular Formula |
C25H18ClFN2O4 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-6-fluoroindol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide |
InChI |
InChI=1S/C25H18ClFN2O4/c26-16-3-1-15(2-4-16)13-29-14-20(19-7-5-17(27)11-21(19)29)24(30)25(31)28-18-6-8-22-23(12-18)33-10-9-32-22/h1-8,11-12,14H,9-10,13H2,(H,28,31) |
InChI Key |
KDPXRGALJDJTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CN(C4=C3C=CC(=C4)F)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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